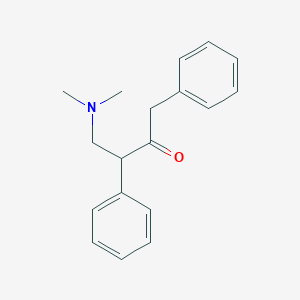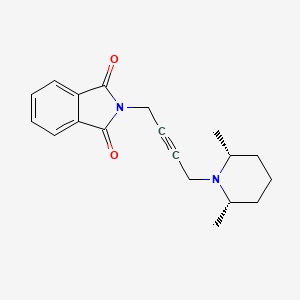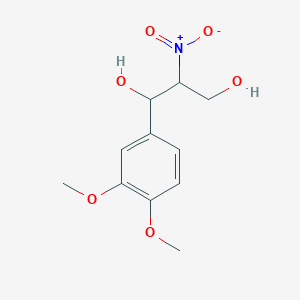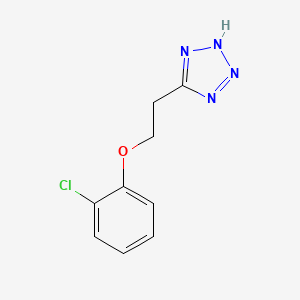
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- typically involves a [3+2] cycloaddition reaction between an azide and a nitrile. One common method is the reaction of 2-(2-chlorophenoxy)ethyl nitrile with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out under reflux conditions to facilitate the formation of the tetrazole ring .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs microwave-assisted synthesis, heterogeneous catalysts, or nanoparticles as catalysts to enhance reaction efficiency and yield. These methods are designed to be more eco-friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of oxidized tetrazole derivatives.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioisosteric replacement for carboxylic acids in drug design.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to biological targets effectively . This property makes it a valuable scaffold in medicinal chemistry for the development of new drugs.
Comparison with Similar Compounds
1H-Tetrazole: The parent compound with no substituents.
5-Substituted 1H-Tetrazoles: Compounds with various substituents at the 5-position, such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole.
Uniqueness: 1H-Tetrazole, 5-(2-(2-chlorophenoxy)ethyl)- is unique due to its specific substituent, which imparts distinct chemical and biological properties. The presence of the 2-(2-chlorophenoxy)ethyl group enhances its potential for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
76167-88-9 |
|---|---|
Molecular Formula |
C9H9ClN4O |
Molecular Weight |
224.65 g/mol |
IUPAC Name |
5-[2-(2-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-3-1-2-4-8(7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
InChI Key |
DMFPLPUKHHORCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC2=NNN=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


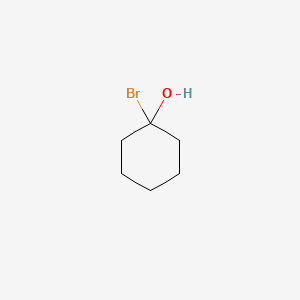

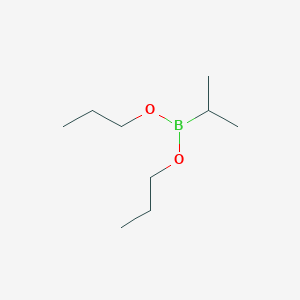
![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
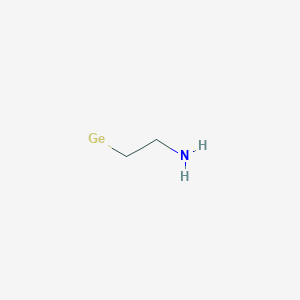
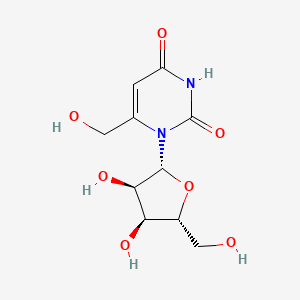

![2-[(Propan-2-yl)oxy]-1,3-dioxolane](/img/structure/B14445395.png)

![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![2,2'-({4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14445413.png)
